Fto-IN-3

Selectivity FTO ALKBH5

FTO inhibitor research is compromised by off-target effects on ALKBH5. Fto-IN-3 provides a validated solution with documented selectivity. • Selective inhibition: IC50 = 3.4 µM (FTO) vs 39.4 µM (ALKBH5; 11.6-fold selective) • Validated in glioblastoma stem cells (GSCs): 20 µM impairs self-renewal without harming healthy cells • Research use: Elevates m6A levels in GSC models for RNA epigenetics and oncology studies

Molecular Formula C12H10N4OS
Molecular Weight 258.30 g/mol
Cat. No. B12421585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFto-IN-3
Molecular FormulaC12H10N4OS
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C2=CC3=C(C=C2)N=C(S3)N
InChIInChI=1S/C12H10N4OS/c1-17-12-14-5-8(6-15-12)7-2-3-9-10(4-7)18-11(13)16-9/h2-6H,1H3,(H2,13,16)
InChIKeyPOOYWDOOHWPQCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fto-IN-3 FTO Inhibitor


Fto-IN-3 (CAS: 2585198-87-2) is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase belonging to the AlkB dioxygenase family [1]. With a molecular weight of 258.30 g/mol and formula C12H10N4OS, Fto-IN-3 is characterized as a selective inhibitor that disrupts FTO's enzymatic activity . The compound has demonstrated specific biological activity in impairing the self-renewal capacity of patient-derived glioblastoma stem cells (GSCs), a key phenotype linked to tumor propagation and therapeutic resistance [1]. As a research tool, Fto-IN-3 is primarily utilized in studies of RNA epigenetics and oncology, particularly for modulating m6A levels in cancer stem cell populations [2].

Fto-IN-3 vs. Other FTO Inhibitors


The FTO inhibitor landscape is characterized by a wide range of potencies and, critically, selectivity profiles against other AlkB family members like ALKBH5. Generic substitution of FTO inhibitors without precise experimental validation is scientifically flawed. Fto-IN-3 exhibits a distinct bioactivity profile, with a measured IC50 of 3.4 µM for FTO and a 11.6-fold selectivity window over ALKBH5 (IC50 = 39.4 µM) . This selectivity profile is not universal; other commercially available FTO inhibitors show markedly different characteristics. For example, FTO-IN-15 demonstrates nanomolar potency (IC50 = 43.7 nM) with high selectivity , while compounds like ZLD115 exhibit micromolar potency (IC50 = 2.3 µM) but may offer a different selectivity fingerprint [1]. Interchanging Fto-IN-3 with these alternatives without confirmatory assays could lead to misinterpretation of FTO-specific biology versus off-target effects on related enzymes. The following evidence guide quantifies the specific attributes of Fto-IN-3 to support informed selection.

Fto-IN-3 Evidence


FTO Selectivity over ALKBH5

Fto-IN-3 exhibits a moderate but quantifiable degree of selectivity for FTO over the related AlkB family member ALKBH5. In head-to-head enzymatic assays using recombinant proteins, Fto-IN-3 inhibits FTO demethylase activity with an IC50 of 3.4 µM, while its activity against ALKBH5 is 11.6-fold weaker, with an IC50 of 39.4 µM . This selectivity ratio is crucial for experiments where distinguishing between FTO and ALKBH5 functions is required, as many early-generation FTO inhibitors exhibit poor subfamily selectivity [1].

Selectivity FTO ALKBH5 Enzymatic Assay Off-Target

GSC Self-Renewal Inhibition

In a functional cellular model, treatment with Fto-IN-3 at a concentration of 20 µM significantly impairs the self-renewal capacity of patient-derived glioblastoma stem cells (GSCs). This is a direct readout of the compound's on-target biological effect in a disease-relevant cellular context, a critical step beyond simple enzymatic inhibition [1]. The assay specifically demonstrated that Fto-IN-3 prevents neurosphere formation, a hallmark of GSC self-renewal, without inhibiting the growth of healthy cells [1]. This contrasts with some FTO inhibitors that show strong enzymatic inhibition but lack robust validation in functional cancer stem cell assays.

Glioblastoma Cancer Stem Cells Self-Renewal Neurosphere Assay Functional Validation

FTO Inhibition Potency vs. FTO-04

The inhibitory potency of Fto-IN-3 against recombinant FTO is measured with an IC50 of 3.4 µM . This value places it in the low micromolar range, which is comparable to the well-characterized and structurally related analog FTO-04, which has a reported IC50 of 3.39 µM in a similar biochemical assay . While other FTO inhibitors have been developed with nanomolar potencies (e.g., FTO-IN-15 with an IC50 of 43.7 nM ), Fto-IN-3's activity profile is consistent with the validated class of FTO-04-like compounds, which have a proven track record in functional cellular studies.

IC50 Potency FTO Inhibition Enzymatic Assay Comparative Pharmacology

Fto-IN-3 Applications


FTO Mechanisms in GSC Maintenance

Use Fto-IN-3 in glioblastoma stem cell (GSC) models to dissect the role of FTO in self-renewal and tumor propagation. The compound's validated activity in patient-derived GSC neurosphere assays makes it a suitable tool for studies aimed at understanding m6A demethylation's role in brain cancer [1]. Researchers should prioritize Fto-IN-3 for experiments where functional validation in GSCs is the primary endpoint, leveraging the evidence that 20 µM treatment impairs self-renewal without harming healthy cells [1].

Selectivity Benchmarking for FTO Inhibitors

Employ Fto-IN-3 as a benchmark FTO inhibitor in studies comparing the effects of different FTO inhibitors or genetic knockdown approaches. Its defined IC50 of 3.4 µM for FTO and 11.6-fold selectivity over ALKBH5 provides a quantitative reference point . This is particularly valuable when evaluating novel FTO inhibitors or when assessing FTO's function against the backdrop of other m6A regulatory enzymes. This scenario is relevant when the user needs a well-documented tool compound with a specific selectivity profile rather than an ultra-potent but less-characterized alternative.

m6A Modulation in Cancer Stem Cells

Incorporate Fto-IN-3 into RNA biology workflows aimed at increasing global m6A levels in glioblastoma stem cell populations. As an FTO inhibitor, Fto-IN-3 is expected to elevate m6A modification on target mRNAs, consistent with its class mechanism [1]. Its demonstrated functional activity in GSCs supports its use in experiments designed to link FTO inhibition to changes in m6A landscape and downstream gene expression profiles relevant to stemness and oncogenesis.

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